5-methyl-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a tetrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:
-
Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide . This reaction often requires the in situ generation of hydrazoic acid, which is highly toxic and explosive. The reaction is typically carried out in the presence of a strong Lewis acid or amine salts .
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones . This reaction is usually carried out under acidic or basic conditions.
-
Coupling of the Tetrazole and Pyrazole Rings: : The final step involves coupling the tetrazole and pyrazole rings through a sulfanylethyl linker. This can be achieved using a nucleophilic substitution reaction, where the sulfanylethyl group acts as a nucleophile and attacks an electrophilic center on the pyrazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the risk associated with handling hazardous reagents like hydrazoic acid .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanylethyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
-
Reduction: : Reduction reactions can occur at the carboxamide group, converting it to an amine. Common reducing agents include lithium aluminum hydride and sodium borohydride .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring. Common nucleophiles include amines and thiols .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
5-methyl-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-methyl-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-1H-pyrazole-3-carboxamide is unique due to its combination of a pyrazole ring, a tetrazole ring, and a carboxamide group. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methyl-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N7OS/c1-6-5-7(12-11-6)8(17)10-3-4-18-9-13-14-15-16(9)2/h5H,3-4H2,1-2H3,(H,10,17)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLFDOMWSHROEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NCCSC2=NN=NN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.